molecular formula C7H14ClN B2722866 6-Methyl-4-azaspiro[2.4]heptane hydrochloride CAS No. 1823957-29-4

6-Methyl-4-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2722866
CAS No.: 1823957-29-4
M. Wt: 147.65
InChI Key: XWTWXTQSQHRREF-UHFFFAOYSA-N
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Description

6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a heterocyclic compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . This compound is characterized by its spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

6-Methyl-4-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride typically involves the reaction of 6-methyl-4-azaspiro[2.4]heptane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The compound is usually obtained as a white to yellow solid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-azaspiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azaspiro[2.4]heptane hydrochloride
  • 6-Methyl-4-azaspiro[2.5]octane hydrochloride
  • 6-Methyl-4-azaspiro[2.3]hexane hydrochloride

Uniqueness

6-Methyl-4-azaspiro[2.4]heptane hydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-methyl-4-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTWXTQSQHRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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